molecular formula C11H16N2O4S B2565795 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 940271-54-5

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2565795
CAS No.: 940271-54-5
M. Wt: 272.32
InChI Key: LVUDEWHCTFCURS-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a pyrrole ring

Preparation Methods

The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Sulfonylation: The pyrrole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or alcohols replace the sulfonyl chloride.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases to yield the carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Industrial Applications: It is investigated for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The carboxylic acid group may also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid include:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.

    Sulfonyl Piperidines: These compounds have a sulfonyl group attached to a piperidine ring and are explored for their biological activities.

    Carboxylic Acid Derivatives: Compounds with carboxylic acid groups attached to heterocyclic rings are common in medicinal chemistry for their ability to interact with biological targets.

The uniqueness of this compound lies in its combination of a pyrrole ring, sulfonyl group, and piperidine ring, which together confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-12-5-4-10(8-12)18(16,17)13-6-2-9(3-7-13)11(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDEWHCTFCURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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